molecular formula C23H19N3 B2457141 N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline CAS No. 941961-83-7

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline

Cat. No.: B2457141
CAS No.: 941961-83-7
M. Wt: 337.426
InChI Key: LXGAEQQANGITMB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline is a compound that belongs to the family of phenanthroimidazole derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a phenanthroimidazole core with a dimethylamino group attached to the phenyl ring, which contributes to its electronic properties.

Preparation Methods

The synthesis of N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline typically involves a multi-step process One common synthetic route includes the condensation of o-phenylenediamine with an aromatic aldehyde to form the imidazole ringThe reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like sulfur .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Scientific Research Applications

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline can be compared with other phenanthroimidazole derivatives such as:

  • 2-pyridyl-1H-phenanthro[9,10-d]imidazole
  • 2-phenyl-1H-phenanthro[9,10-d]imidazole
  • 4-nitrophenyl-1H-phenanthro[9,10-d]imidazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their photophysical properties and applications. For instance, the presence of electron-withdrawing groups like nitro can enhance the compound’s fluorescence and stability .

Biological Activity

N,N-Dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline is a compound belonging to the phenanthroimidazole family, which has garnered attention due to its unique photophysical properties and potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenanthroimidazole core with a dimethylamino group attached to the phenyl ring. This structure contributes to its electronic properties, making it suitable for various applications in chemistry and biology.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H19N3
CAS Number941961-83-7
Melting PointNot specified

This compound exhibits several biological activities primarily attributed to its interactions with cellular components:

  • DNA Intercalation : The compound has been shown to intercalate into DNA, potentially leading to disruption of replication and transcription processes.
  • Protein Binding : It interacts with various proteins, influencing their function and stability.
  • Fluorescent Properties : Its strong luminescence makes it a valuable probe for bioimaging applications.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research indicates that derivatives of phenanthroimidazole, including this compound, exhibit varying levels of cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). For instance, studies demonstrated that certain complexes incorporating this compound showed selective toxicity towards tumor cells while sparing normal cells .
  • Bioimaging Applications : The compound's fluorescent properties have been utilized in bioimaging techniques. It allows for the visualization of cellular structures and processes in real-time, enhancing our understanding of cellular dynamics.
  • Therapeutic Potential : Ongoing research is investigating the potential of this compound as a therapeutic agent in cancer treatment. Its ability to induce apoptosis in cancer cells through DNA damage pathways is particularly noteworthy .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific molecular mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Transitioning from in vitro studies to in vivo models to assess the therapeutic efficacy and safety profile.
  • Optimization of Derivatives : Developing and testing new derivatives that might enhance efficacy or reduce toxicity.

Properties

IUPAC Name

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3/c1-26(2)16-13-11-15(12-14-16)23-24-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(21)25-23/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGAEQQANGITMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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